Benzamide, 4-hydroxy-N-(3-methylphenyl)-
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Overview
Description
Benzamide, 4-hydroxy-N-(3-methylphenyl)- is an organic compound with the molecular formula C14H13NO2. This compound is a derivative of benzamide, characterized by the presence of a hydroxy group at the 4-position and a 3-methylphenyl group attached to the nitrogen atom. It is known for its applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-hydroxy-N-(3-methylphenyl)- typically involves the acylation of 4-hydroxybenzoic acid with 3-methylaniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
In an industrial setting, the production of Benzamide, 4-hydroxy-N-(3-methylphenyl)- can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improved yield. The reactants are continuously fed into the reactor, and the product is collected at the outlet, ensuring a steady production rate .
Chemical Reactions Analysis
Types of Reactions
Benzamide, 4-hydroxy-N-(3-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Ethers and esters.
Scientific Research Applications
Benzamide, 4-hydroxy-N-(3-methylphenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Benzamide, 4-hydroxy-N-(3-methylphenyl)- involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also interact with enzymes, inhibiting their activity and affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Benzamide, N-(4-methylphenyl)-: Similar structure but lacks the hydroxy group at the 4-position.
4-Hydroxy-N-(4-methylphenyl)benzamide: Similar structure but with the methyl group at the 4-position instead of the 3-position.
Uniqueness
Benzamide, 4-hydroxy-N-(3-methylphenyl)- is unique due to the specific positioning of the hydroxy and methyl groups, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it valuable in various applications .
Properties
CAS No. |
62639-23-0 |
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Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
4-hydroxy-N-(3-methylphenyl)benzamide |
InChI |
InChI=1S/C14H13NO2/c1-10-3-2-4-12(9-10)15-14(17)11-5-7-13(16)8-6-11/h2-9,16H,1H3,(H,15,17) |
InChI Key |
BFSJNPZMLQOGJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
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